![molecular formula C25H23N5O5 B2531420 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886897-62-7](/img/no-structure.png)

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

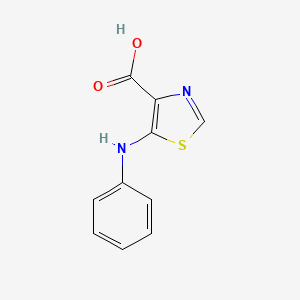

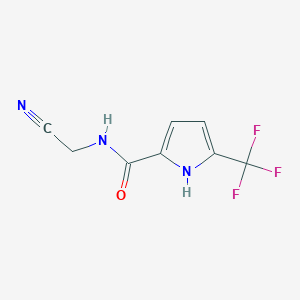

The compound "8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the category of purine derivatives. These compounds are of significant interest due to their potential biological activities, which often include interactions with various receptors in the body, such as adenosine receptors. The purine core of the molecule is a fundamental structure in nucleic acids and is also present in many biologically active compounds, making the synthesis and study of such derivatives an important area of research in medicinal chemistry .

Synthesis Analysis

The synthesis of related purine derivatives has been reported using various methods. For instance, the cyclization of carboxamide intermediates with 1,1,1,3,3,3,-hexamethyldisilazane has been shown to yield 1,3,8-trisubstituted purine-2,6-diones with higher yields and easier purification processes compared to other methods . Additionally, polyphosphoric acid has been identified as an efficient agent for cyclization in the synthesis of thiazolo[2,3-f]purine-2,4-diones . Another study describes a novel route to imidazoles, which are valuable intermediates for the synthesis of purines, indicating that these methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives like the one described is characterized by a purine core, which is a bicyclic aromatic heterocycle composed of pyrimidine and imidazole rings. The specific substitutions at the 1-, 3-, and 8-positions on the purine core can significantly influence the compound's biological activity and receptor binding affinity. For example, structure-activity relationship (SAR) studies have shown that different substitutions can improve both the potency and hydrophilicity of the molecules .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported, related purine derivatives typically exhibit properties that are influenced by their molecular structure. The hydrophilicity and lipophilicity balance, solubility, melting point, and stability are all important properties that can be deduced from the functional groups present in the molecule. For instance, the methoxy and phenyl groups may increase lipophilicity, while the purine core itself may contribute to the compound's stability and solubility in various solvents .

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine, which is then reacted with 2-oxopropylamine to form the imidazopyridine ring. The resulting compound is then reacted with phenyl isocyanate to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl isocyanide", "2-oxopropylamine", "phenyl isocyanate" ], "Reaction": [ "Condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine", "Reaction of the imine with 2-oxopropylamine to form the imidazopyridine ring", "Reaction of the resulting compound with phenyl isocyanate to form the final product" ] } | |

CAS RN |

886897-62-7 |

Molecular Formula |

C25H23N5O5 |

Molecular Weight |

473.489 |

IUPAC Name |

6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-11-10-17(34-3)12-20(18)35-4/h5-12,14H,13H2,1-4H3 |

InChI Key |

GPLVFUPUVQHYHG-UHFFFAOYSA-N |

SMILES |

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)

![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)